2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid

Description

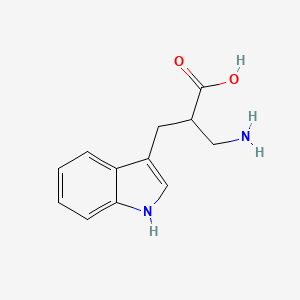

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid is a synthetic amino acid derivative featuring a unique structural motif: an indole ring attached via a methyl group to the α-carbon of a propanoic acid backbone, with an amine group at the β-carbon. This arrangement distinguishes it from natural amino acids like tryptophan, where the indole is directly bonded to the β-carbon . The compound’s molecular formula is C₁₂H₁₃N₂O₂, with a molecular weight of 233.25 g/mol.

Properties

IUPAC Name |

2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCANZKNKGZKOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267903 | |

| Record name | α-(Aminomethyl)-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-95-7 | |

| Record name | α-(Aminomethyl)-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid, often involves the reaction of indole with various reagents. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction provides the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Ring

The indole nucleus undergoes electrophilic substitution predominantly at the C3 position. In the presence of protic or Lewis acids, the compound participates in reactions such as:

Key findings:

-

Bromination with CBr₄ under basic conditions proceeds via a radical mechanism, as evidenced by TEMPO inhibition studies .

-

Alkylation reactions often require stabilization of reactive intermediates like 2-alkylideneindolenines .

Reactions Involving the Amine Group

The primary amine group participates in nucleophilic reactions and imine formation:

a. Aza-Michael Addition

-

Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) in aqueous NaOH to form β-amino esters .

-

Example: Reaction with methyl acrylate yields N-(2-carboxyethyl) derivatives (isolated yield: 58–72%) .

b. Schiff Base Formation

-

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imines. This reaction is pH-sensitive, with optimal yields at pH 6.5–7.5 .

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables peptide coupling and decarboxylation:

Notable observations:

-

Esterification proceeds quantitatively with SOCl₂ due to the activation of the carboxylic acid .

-

Decarboxylation requires transition metal catalysts and high temperatures .

Multi-Component Reactions

The compound participates in tandem reactions exploiting multiple functional groups:

Example: Reaction with α-amino aryl ketones and CBr₄ (1:2:2 ratio) generates 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls via:

-

Nucleophilic substitution at the amine

-

Radical-mediated indole bromination

Side Reactions and Competing Pathways

Scientific Research Applications

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in treating diseases such as cancer and microbial infections.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound can also influence cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

L-Tryptophan ((2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid)

3-(1H-Indol-3-yl)propanoic Acid (IpA)

- Structure: Propanoic acid with indole at β-carbon; lacks an amine group.

- Molecular Formula: C₁₁H₁₁NO₂; MW: 189.21 g/mol .

- Properties : Weak acid (pKa ~4.7), involved in plant growth regulation.

Digyaindoleacid A (2-(1-(4-Hydroxyphenyl)-3-oxobut-1-en-2-yloxy)-3-(1H-indol-3-yl)propanoic Acid)

Auxin Antagonists (e.g., PEO-IAA)

- Structure : 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutyric acid.

- Molecular Formula: C₁₈H₁₅NO₃; MW: 293.32 g/mol .

- Properties : Blocks auxin receptors in plants. The ketone and phenyl groups enhance hydrophobicity.

- Key Differences: The target compound’s shorter chain (propanoic acid vs. butyric acid) and amine group may reduce receptor affinity but improve solubility .

Biological Activity

2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid, also known as (R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid, is a chiral amino acid derivative characterized by its indole structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

- Chemical Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : Approximately 293.32 g/mol

- Functional Groups : Contains an amino group, a carboxylic acid group, and an indole moiety, which are essential for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : The compound shows activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) reported as low as 0.98 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| MRSA | 0.98 |

| Candida albicans | Variable |

Anticancer Activity

The compound has also been evaluated for its anticancer potential across several cancer cell lines:

- Cell Line Studies : In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent antiproliferative activity.

| Cell Line | IC50 (μg/mL) |

|---|---|

| A375 (skin) | 21.86 - 40.37 |

| PC3 (prostate) | 40.46 - 75.05 |

These results highlight its potential as an anticancer agent, particularly in comparison to standard chemotherapeutics like cisplatin .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Protein Binding : The indole moiety is known for its ability to mimic neurotransmitters and bind to various receptors, which may contribute to both its antimicrobial and anticancer activities .

- Biofilm Inhibition : Studies indicate that the compound can inhibit biofilm formation in bacteria, enhancing its effectiveness against infections caused by biofilm-forming pathogens like MRSA .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's activity against Mycobacterium tuberculosis and other pathogens, confirming its role in inhibiting biofilm formation and demonstrating low MIC values .

- Anticancer Evaluation : Research published in Nature reported that derivatives of this compound exhibited lower IC50 values compared to traditional chemotherapy agents in various cancer cell lines, indicating promising therapeutic potential .

Q & A

Q. What are the recommended analytical techniques for confirming the identity and purity of 2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%), and mass spectrometry (MS) for molecular weight verification. For enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, as stereochemical integrity is critical for biological activity studies . Stability under storage conditions (e.g., inert atmosphere, room temperature) can be monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) .

Q. How can researchers synthesize this compound with high yield and minimal side products?

- Methodological Answer : A common approach involves coupling indole-3-carboxaldehyde with a protected β-amino acid derivative via reductive amination, followed by deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) to minimize byproducts like over-alkylated indoles. Purification via flash chromatography or preparative HPLC is recommended, with yields typically ranging from 60–75% .

Advanced Research Questions

Q. How can structural ambiguities arising from disordered solvent molecules in X-ray crystallography studies of this compound be resolved?

- Methodological Answer : When solvent disorder complicates crystallographic analysis (e.g., unresolved methanol/water in the lattice), use the SQUEEZE algorithm in PLATON to subtract electron density contributions from the disordered regions. Validate the refined model with residual density maps and complementary techniques like powder X-ray diffraction (PXRD) or solid-state NMR. For absolute configuration determination, employ Flack parameter refinement or anomalous dispersion methods .

Q. What strategies are effective in resolving conflicting spectral data between theoretical and experimental NMR results for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or proton exchange. Perform variable-temperature NMR to identify exchange-broadened signals. Use density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G*) to benchmark experimental data. For ambiguous NOE correlations, conduct rotational frame nuclear Overhauser effect (ROESY) experiments to confirm spatial proximity of protons .

Q. How can researchers validate the biological activity of this compound against potential off-target interactions in enzyme inhibition assays?

- Methodological Answer : Use a combination of competitive inhibition assays (e.g., fluorescence polarization) and surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. For off-target screening, employ high-throughput proteomic arrays or CRISPR-Cas9 gene-edited cell lines lacking the target enzyme .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound across different studies?

- Methodological Answer : Systematically replicate procedures while controlling variables like reagent quality (e.g., anhydrous solvent purity), reaction scale, and workup methods. Use reaction monitoring tools (e.g., in-situ IR spectroscopy) to identify incomplete conversions or side reactions. Publish detailed protocols with batch-specific metadata (e.g., vendor catalog numbers) to enhance reproducibility .

Q. What approaches mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Use orthogonal purification methods (e.g., mixed-mode chromatography) to remove persistent impurities like dealkylated byproducts. Establish a reference standard library for impurities (e.g., EP/JP pharmacopeial guidelines) and validate analytical methods per ICH Q2(R1) .

Experimental Design

Q. What considerations are critical for designing stability studies of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4), temperature (37°C), and oxidative stress (e.g., H2O2 exposure) to assess degradation pathways. Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the amide bond). For long-term stability, employ ICH Q1A(R2)-guided accelerated testing at 40°C/75% RH and extrapolate shelf life using the Arrhenius equation .

Q. How can researchers optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee) for this compound?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP). Monitor ee via chiral HPLC with a cellulose-based column. For scale-up, employ continuous-flow reactors to enhance stereochemical control and reduce racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.